Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate typically involves the esterification of 3-pyrrolidinecarboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the reactants at elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in its action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate:
This compound: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl (3R,4R)-1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12(2)14-10-17(11-15(14)16(18)19-3)9-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3/t14-,15+/m1/s1 |
InChI Key |
GTOYZBDEDDTTGA-CABCVRRESA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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